molecular formula C18H17F3N2O5S B11522850 N-[2-(4-methoxyphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide

N-[2-(4-methoxyphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide

Cat. No.: B11522850
M. Wt: 430.4 g/mol
InChI Key: VIPUFKYJTVXGEF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a nitro group, and a trifluoromethyl group, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 2-nitro-4-(trifluoromethyl)thiophenol in the presence of a base to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-[2-(4-methoxyphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

N-[2-(4-methoxyphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide can be compared with similar compounds such as:

  • N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
  • N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties. The presence of the nitro and trifluoromethyl groups in this compound makes it unique and potentially more potent in certain applications .

Properties

Molecular Formula

C18H17F3N2O5S

Molecular Weight

430.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide

InChI

InChI=1S/C18H17F3N2O5S/c1-27-13-3-5-14(6-4-13)28-9-8-22-17(24)11-29-16-7-2-12(18(19,20)21)10-15(16)23(25)26/h2-7,10H,8-9,11H2,1H3,(H,22,24)

InChI Key

VIPUFKYJTVXGEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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